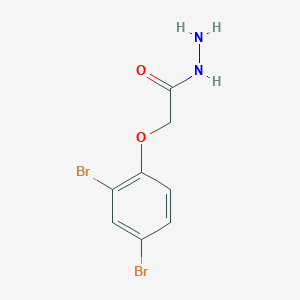

2-(2,4-Dibromophénoxy)acétohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,4-Dibromophenoxy)acetohydrazide is a chemical compound with the molecular formula C8H8Br2N2O2 and a molecular weight of 323.97 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by the presence of two bromine atoms attached to a phenoxy group, which is further connected to an acetohydrazide moiety.

Applications De Recherche Scientifique

2-(2,4-Dibromophenoxy)acetohydrazide has several scientific research applications:

Méthodes De Préparation

The synthesis of 2-(2,4-Dibromophenoxy)acetohydrazide typically involves the reaction of 2,4-dibromophenol with chloroacetic acid to form 2-(2,4-dibromophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions generally include the use of a suitable solvent such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion.

Analyse Des Réactions Chimiques

2-(2,4-Dibromophenoxy)acetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Mécanisme D'action

The mechanism of action of 2-(2,4-Dibromophenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its action are dependent on the specific biological system being studied and the nature of the target molecules .

Comparaison Avec Des Composés Similaires

2-(2,4-Dibromophenoxy)acetohydrazide can be compared with other similar compounds such as:

2-(2,4-Dichlorophenoxy)acetohydrazide: This compound has chlorine atoms instead of bromine, which can lead to differences in reactivity and biological activity.

2-(2,4-Difluorophenoxy)acetohydrazide: The presence of fluorine atoms can significantly alter the compound’s chemical properties and interactions with biological targets.

2-(2,4-Diiodophenoxy)acetohydrazide: Iodine atoms can introduce steric hindrance and affect the compound’s overall reactivity and stability.

The uniqueness of 2-(2,4-Dibromophenoxy)acetohydrazide lies in its specific bromine substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Activité Biologique

2-(2,4-Dibromophenoxy)acetohydrazide is a chemical compound with the molecular formula C₈H₈Br₂N₂O₂. It has garnered attention in scientific research due to its potential biological activities, particularly in the fields of anticancer and antimicrobial applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

The biological activity of 2-(2,4-Dibromophenoxy)acetohydrazide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It has been noted for its ability to inhibit certain biological pathways that are crucial for the proliferation of cancer cells and pathogens. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions, which facilitate its binding to target sites.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(2,4-Dibromophenoxy)acetohydrazide. For instance, research involving its derivatives demonstrated significant cytotoxic effects on various cancer cell lines. In vitro assays showed that these derivatives could induce apoptosis in human colorectal cancer cells (HT29), exhibiting efficacy comparable to established chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity Data

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 |

Case Studies and Research Findings

- Anticancer Research : A study published in a peer-reviewed journal reported the synthesis of several hydrazide derivatives, including 2-(2,4-Dibromophenoxy)acetohydrazide. These compounds were tested against various human cancer cell lines, revealing potent growth inhibition and induction of apoptosis through caspase activation pathways .

- Antimicrobial Efficacy : Another research effort focused on evaluating the antibacterial properties of this compound against clinical isolates. The findings suggested that it could serve as a potential lead compound for developing new antibiotics, particularly in an era of rising antibiotic resistance .

- In Vivo Studies : In vivo studies have also been conducted to assess the therapeutic potential of 2-(2,4-Dibromophenoxy)acetohydrazide in animal models. These studies indicated promising results, with significant tumor reduction observed in treated groups compared to controls .

Propriétés

IUPAC Name |

2-(2,4-dibromophenoxy)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2N2O2/c9-5-1-2-7(6(10)3-5)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCWJMAWCQNODX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)OCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326855 |

Source

|

| Record name | 2-(2,4-dibromophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141244-86-2 |

Source

|

| Record name | 2-(2,4-dibromophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.